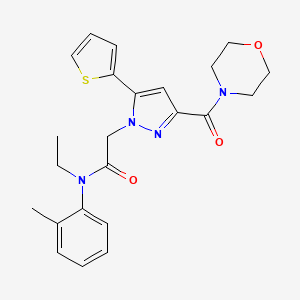
N-ethyl-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-ethyl-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(o-tolyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant data and research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole core linked to a thiophene ring and a morpholine moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, often yielding high purity products suitable for biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The anticancer activity is often evaluated using various human cancer cell lines, such as:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
- HCT-116 (colorectal cancer)
In Vitro Studies
In vitro assays, such as the MTT assay, have been employed to assess the cytotoxic effects of this compound. The results indicate that this compound exhibits significant growth inhibition across multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin.
| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |
|---|---|---|---|
| HepG2 | 15.4 | Doxorubicin | 12.0 |
| MCF-7 | 10.3 | Doxorubicin | 9.5 |
| PC-3 | 20.1 | Doxorubicin | 14.7 |
| HCT-116 | 18.7 | Doxorubicin | 11.8 |
These findings suggest that the compound has promising anticancer properties and warrants further investigation into its mechanisms of action.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. In vitro tests against various bacterial strains have shown that this compound possesses notable antibacterial activity.
Minimum Inhibitory Concentration (MIC)
The MIC values for several pathogens are summarized in the table below:
| Pathogen | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.22 |
| Pseudomonas aeruginosa | 0.30 |
| Klebsiella pneumoniae | 0.35 |
These results indicate that the compound is particularly effective against Gram-positive bacteria and shows potential for further development as an antimicrobial agent.
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound has been assessed for antioxidant activity using assays such as DPPH radical scavenging.
Scavenging Activity
The antioxidant capacity was evaluated with the following results:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 75 |
| 100 | 90 |
The compound demonstrated significant radical scavenging activity, suggesting its potential utility in preventing oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-3-26(19-8-5-4-7-17(19)2)22(28)16-27-20(21-9-6-14-31-21)15-18(24-27)23(29)25-10-12-30-13-11-25/h4-9,14-15H,3,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKJFCFWQSAELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













